molecular formula C7H10N2O3 B12868595 Ethyl 2-(5-hydroxy-1H-pyrazol-1-yl)acetate

Ethyl 2-(5-hydroxy-1H-pyrazol-1-yl)acetate

Cat. No.: B12868595
M. Wt: 170.17 g/mol
InChI Key: ANZYPCMVKBTHCX-UHFFFAOYSA-N
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Description

Ethyl 2-(5-hydroxy-1H-pyrazol-1-yl)acetate is an organic compound featuring a pyrazole ring substituted with a hydroxy group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with ethyl acetoacetate and hydrazine hydrate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

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Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(3-oxo-1H-pyrazol-2-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-6(10)3-4-8-9/h3-4,8H,2,5H2,1H3

InChI Key

ANZYPCMVKBTHCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=CN1

Origin of Product

United States

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